2-Amino-6-methyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRARSSOACTEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Conformation, and Intermolecular Interactions of 2 Amino 6 Methyl N Phenylbenzamide
Crystallographic Investigations and Solid-State Structural Analysis
While a specific single-crystal X-ray diffraction study for 2-Amino-6-methyl-N-phenylbenzamide has not been reported, studies on analogous compounds, such as 2-methyl-N-phenylbenzamide, reveal key structural features that are anticipated to be shared. For instance, 2-methyl-N-phenylbenzamide crystallizes in the orthorhombic space group Pcab, with a notable dihedral angle of 88.05 (5)° between the phenyl and benzoyl rings chemistryguru.com.sg. This significant twist is a common feature in N-phenylbenzamides and is expected in this compound due to steric hindrance between the aromatic rings.
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |
| 2-Methyl-N-phenylbenzamide | Orthorhombic | Pcab | 88.05 (5) | chemistryguru.com.sg |
| 2-Amino-6-chloro-N-methylbenzamide | Orthorhombic | Pbca | 68.39 (11) | doaj.org |
In the solid state, the crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The amino group (-NH2) and the amide N-H group are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
Conformational Analysis and Rotational Barriers
The conformational landscape of this compound is of particular interest due to the potential for restricted rotation around the C-N amide bond and the C-C bond connecting the benzoyl and phenyl rings.
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, a phenomenon commonly observed in substituted biaryls and benzamides nih.govnih.govwikipedia.org. The presence of a methyl group at the 6-position, ortho to the amide linkage, in this compound introduces significant steric hindrance. This steric barrier, in conjunction with the substitution on the N-phenyl ring, could be substantial enough to restrict free rotation around the C-N bond, potentially leading to stable or slowly interconverting atropisomers at room temperature nih.govnih.gov.
The energy barrier to rotation determines the stability of these atropisomers. While specific experimental or computational data on the rotational barriers for this compound are not available, the principles of atropisomerism suggest that the ortho-methyl group would play a critical role in raising this barrier compared to unsubstituted N-phenylbenzamide wikipedia.org.
In solution, the conformation of this compound would be influenced by both intramolecular interactions and the nature of the solvent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable in probing these conformations.
It is anticipated that in non-polar solvents, an intramolecular hydrogen bond between the amino group at the 2-position and the carbonyl oxygen of the amide would be a dominant feature. This interaction would lead to a more planar arrangement of the benzoyl portion of the molecule and influence the chemical shifts of the involved protons and the vibrational frequency of the carbonyl group nih.govnih.gov. In protic or hydrogen-bond accepting solvents, this intramolecular hydrogen bond would likely be disrupted in favor of intermolecular hydrogen bonds with the solvent molecules nih.gov.
Intramolecular Bonding Analysis
A key feature of the molecular structure of this compound is the potential for the formation of a strong intramolecular hydrogen bond. The ortho-amino group is ideally positioned to form a hydrogen bond with the carbonyl oxygen of the amide linkage. This interaction would create a stable six-membered ring, a common motif in ortho-substituted anilides and benzamides nih.gov.
The formation of this intramolecular hydrogen bond has several structural and electronic consequences. It would be expected to:
Enforce a more planar conformation of the 2-aminobenzoyl moiety.
Influence the electronic properties of the amide bond, potentially affecting its rotational barrier and reactivity.
Decrease the availability of the amino protons and the carbonyl oxygen for intermolecular hydrogen bonding chemistryguru.com.sg.
Identification of Intramolecular Hydrogen Bonding Networks (e.g., N-H...O)
This intramolecular hydrogen bond forms a six-membered ring, a common and stable motif in organic molecules. The stability of this ring structure can significantly impact the chemical and physical properties of the compound. For instance, it can affect the acidity of the N-H proton and the basicity of the carbonyl oxygen. In various substituted 2'-aminoacetophenone (B46740) derivatives, the strength of the intramolecular hydrogen bond has been shown to influence the photophysical properties of the molecules. nih.gov
| Intramolecular Hydrogen Bond Parameters in an Analogous Structure | |
| Interaction | N-H···O |
| Description | Involving the amino hydrogen and the benzamide (B126) carbonyl oxygen. |
| Significance | Stabilizes the molecular structure and influences conformation. |
Data inferred from studies on analogous compounds.
Intermolecular Interactions and Molecular Recognition
The way molecules of this compound would likely interact with each other in a solid state is crucial for understanding its material properties. These interactions are governed by a combination of weak hydrogen bonds and other non-covalent forces.
Analysis of Weak Hydrogen Bonds (e.g., C-H...O, C-H...π)
The following table summarizes the types of weak hydrogen bonds observed in a closely related structure:
| Weak Hydrogen Bond Parameters in an Analogous Structure | ||||
| Interaction | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) |
| C-H···O | C16-H16B···O1 | 0.98 | 2.57 | 3.350(2) |
| C-H···π | C2-H2···Cg2 | 0.95 | 2.75 | 3.420(2) |
| C-H···π | C15-H15···Cg3 | 0.95 | 2.67 | 3.503(2) |
| C-H···π | C20-H20A···Cg3 | 0.98 | 2.67 | 3.441(2) |
D-H···A represents the donor-hydrogen···acceptor geometry of the hydrogen bond. Cg represents the centroid of an aromatic ring. Data from a study on 2-Anilino-N-methyl-N-phenylbenzamide. nih.gov
π-π Stacking and Other Non-Covalent Interactions
Aromatic rings in close proximity can engage in π-π stacking interactions, which are another vital non-covalent force in the assembly of aromatic molecules. nih.gov These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. nih.gov The geometry of these interactions can vary, from a perfectly face-to-face stacking to a parallel-displaced or edge-to-face arrangement.
Computational and Theoretical Investigations of 2 Amino 6 Methyl N Phenylbenzamide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is instrumental in drug discovery and materials science for understanding intermolecular interactions.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking simulations are pivotal in predicting how 2-Amino-6-methyl-N-phenylbenzamide, acting as a ligand, might interact with a biological receptor, such as a protein or nucleic acid. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and estimating the binding affinity for each. walshmedicalmedia.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to elucidate binding modes with target proteins. walshmedicalmedia.comzkginternational.com In the context of this compound, docking studies could reveal its potential to bind to specific therapeutic targets, guiding further experimental validation. The binding affinity, often expressed as a docking score, provides a quantitative measure of the interaction's strength. nih.gov
Recent research on imidazole-based N-phenylbenzamide derivatives has demonstrated the utility of molecular docking in understanding their binding affinity at a molecular level, with molecular dynamic simulations further clarifying these interactions. nih.gov Similarly, docking studies on benzamide derivatives appended with pyrazolone (B3327878) have been used to investigate their interaction with target proteins, highlighting the biochemical mechanisms involved. walshmedicalmedia.com
| Parameter | Description | Relevance to this compound |
| Binding Energy | The calculated free energy of binding between the ligand and the receptor. | A lower binding energy suggests a more stable complex and potentially higher affinity. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Identification of key hydrogen bond donors and acceptors in both the ligand and receptor that are crucial for binding. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Understanding the contribution of nonpolar moieties to the overall binding affinity. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | A low RMSD between the docked pose and a known binding mode (if available) indicates a good prediction. |
Mechanistic Theoretical Studies of Chemical Transformations
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.
Computational Elucidation of Reaction Pathways and Transition States
Computational methods, particularly density functional theory (DFT), are widely used to map out the potential energy surface of a chemical reaction. nih.govrsc.org This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies. For transformations involving this compound, these calculations could elucidate the step-by-step mechanism of its synthesis or degradation. By modeling the geometries of reactants, products, and transition states, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes. nih.gov For example, computational studies on the synthesis of pyrrolidinedione derivatives have detailed the energy barriers at each stage of the reaction, including Michael addition and cyclization. rsc.org Such analyses for this compound could predict the most favorable reaction pathways and identify potential bottlenecks.
Kinetic Isotope Effect (KIE) Modeling
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. researchgate.netbakerlab.org Theoretical modeling of KIEs can provide detailed information about the transition state of a reaction. acs.org For reactions involving this compound, such as those where a hydrogen atom is transferred, substituting it with deuterium (B1214612) could lead to a measurable KIE. Computational models can predict the magnitude of this effect, which can then be compared with experimental data to validate the proposed transition state structure. researchgate.netbakerlab.orgnih.gov Studies on the C-N bond rotation in amides have utilized theoretical analysis of secondary KIEs to understand the dynamics of this process. acs.org This approach could be applied to investigate conformational changes or reactions of the amide group in this compound.
Theoretical Studies of Enzyme Catalysis involving this compound
Enzymes are highly efficient biological catalysts, and theoretical studies are crucial for understanding the intricacies of their catalytic mechanisms. nih.govharvard.edu If this compound were a substrate or inhibitor of an enzyme, computational methods could be employed to model its interaction with the enzyme's active site. ucsb.edunih.gov These studies often involve a combination of quantum mechanics (QM) for the reacting species and molecular mechanics (MM) for the surrounding protein environment (QM/MM methods). This approach allows for the investigation of how the enzyme stabilizes the transition state of the reaction, thereby accelerating it. harvard.edu Theoretical models can also elucidate the roles of specific amino acid residues in the catalytic process. khanacademy.org
Modeling of Single-Molecule Electronic Properties
The electronic properties of single molecules are of fundamental interest for applications in molecular electronics and materials science. mdpi.com Theoretical modeling can predict various electronic properties of this compound, such as its ionization potential, electron affinity, and charge transport characteristics. researchgate.net Methods like DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic behavior. nih.gov Furthermore, the response of the molecule to an external electric field, characterized by its polarizability and hyperpolarizability, can be computed, providing insights into its potential use in nonlinear optical materials. rsc.org Studies on aromatic amides have combined experimental techniques with quantum calculations to investigate their rotational dynamics and electronic effects, which are important for designing molecular gear systems and other single-molecule devices. mdpi.comnih.gov
| Property | Description | Theoretical Method | Potential Application |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | DFT, Ab initio methods | Predicting redox behavior and charge transfer properties. |
| Electron Affinity | The energy released when an electron is added to the molecule. | DFT, Ab initio methods | Assessing the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, TD-DFT | Correlating with electronic transitions and chemical reactivity. mdpi.com |
| Polarizability | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | DFT, Ab initio methods | Evaluating potential for use in dielectric materials. |
| Hyperpolarizability | A measure of the nonlinear response of a molecule to an electric field. | DFT, Ab initio methods | Assessing potential for use in nonlinear optical devices. |
Computational Analysis of Conductance and Rectification Behavior
Computational modeling plays a crucial role in the pre-selection and design of molecules with desired electronic functions. For N-phenylbenzamide (NPBA) derivatives, computational screening has been instrumental in identifying them as promising candidates for molecular diodes. rsc.orgrsc.org These theoretical predictions are often followed by experimental validation using techniques like the scanning tunneling microscopy break-junction (STM-BJ) method to measure the conductance and rectification properties of single-molecule junctions. rsc.orgrsc.org
The conductance of a molecular junction is highly sensitive to the molecule's conformation, particularly the dihedral angles between the aromatic rings, which affects the degree of π-conjugation. For instance, in a study of various NPBA derivatives, it was found that N-alkylation significantly impacts conductance. rsc.org The introduction of an N-methyl group (as in compound R2A ) leads to a larger dihedral angle between the carbonyl group and the adjacent phenyl ring due to steric hindrance. rsc.org This increased twist from 24° in the parent NPBA ( R1A ) to 40° in the N-methylated version results in a notable decrease in conductance. rsc.org
Conversely, the introduction of electron-donating groups can enhance conductance. The addition of methoxy (B1213986) groups to the 4-amino-aniline fragment (as in compound R4A ) resulted in a nearly two-fold increase in conductance compared to the unsubstituted NPBA, even though the twist angle of the amide bridge remained similar. rsc.org This highlights that electronic effects can be as significant as conformational changes in determining the conductance of these molecular systems.
The rectification ratio, a measure of a device's ability to conduct current preferentially in one direction, is another critical parameter. Computational and experimental studies have shown that functionalization with electron-donating groups not only increases conductance but also enhances rectification. rsc.org This is a key finding for the design of efficient molecular rectifiers based on the NPBA scaffold.
Below is an interactive data table summarizing the experimental and calculated conductance values for a series of N-phenylbenzamide derivatives, illustrating the structure-property relationships discussed.
| Compound | Structure | Average Experimental Conductance (G₀) | Calculated Conductance (G₀) |
| R1A | N-phenylbenzamide | 1.7 x 10⁻⁴ | - |
| R2A | N-methyl-N-phenylbenzamide | 9.0 x 10⁻⁵ | - |
| R4A | N-(2,5-dimethoxyphenyl)benzamide | 2.9 x 10⁻⁴ | - |
Note: G₀ represents the quantum of conductance.
Correlation of Electronic Structure with Device Performance
The performance of a molecular electronic device is intrinsically linked to the molecule's electronic structure, particularly the alignment of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi level of the electrodes. rsc.org For N-phenylbenzamide derivatives, the conductance is primarily dominated by the HOMO, as it is the frontier orbital closest to the Fermi level of the gold electrodes typically used in STM-BJ experiments. rsc.org
A strong correlation has been established between the energy of the conducting frontier orbital and the experimentally observed conductance and rectification. rsc.org The introduction of electron-donating substituents, such as methoxy groups, raises the energy of the HOMO, bringing it closer to the electrode's Fermi level. rsc.org This reduced energy gap facilitates charge transport, leading to higher conductance. rsc.org
This principle explains the enhanced conductance of the methoxy-substituted NPBA derivative R4A . Since the conformational twist is similar to the parent compound R1A , the increased conductance is primarily attributed to the electronic effect of the electron-donating groups on the HOMO energy level. rsc.org
Furthermore, the rectification behavior is also directly influenced by the frontier orbital energies. The asymmetry in the current-voltage characteristics, which gives rise to rectification, is enhanced when the HOMO level is shifted closer to the Fermi level. rsc.org Therefore, the same electronic modifications that improve conductance also lead to a higher rectification ratio in these NPBA-based molecular diodes. rsc.org
These findings provide a clear design principle: to enhance both conductance and rectification in NPBA-based molecular devices, the energy of the HOMO should be raised. This can be achieved by functionalizing the N-phenylbenzamide backbone with electron-donating groups. rsc.org This understanding is crucial for the future design and synthesis of new derivatives, including compounds like this compound, for advanced molecular electronics applications.
Structure Activity Relationship Sar Studies of 2 Amino 6 Methyl N Phenylbenzamide Derivatives
SAR for Antiparasitic and Antiprotozoal Activities
Against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani
The N-phenylbenzamide scaffold is a known starting point for the development of agents against kinetoplastid parasites. acs.org Research into related structures like 2-aminobenzimidazoles and 2-aminobenzoyl amino acid hydrazides provides valuable SAR insights.
For activity against Trypanosoma brucei, bis(2-aminobenzimidazoles) have demonstrated activity in the micromolar range. acs.org A study on 2-aminobenzoyl amino acid hydrazide derivatives found that these compounds showed a more significant inhibitory effect against Leishmania aethiopica than their cyclized quinazolinone counterparts. nih.gov Specifically, compound 2f (2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide) was identified as exceptionally potent, with an IC50 value of 0.051μM, which is significantly more active than the standard drug miltefosine. nih.gov This suggests that the presence of a flexible hydrazide chain is beneficial for antileishmanial activity.
Further studies on quinoxaline (B1680401) derivatives against Leishmania amazonensis have also highlighted the importance of specific substitutions for biological activity. nih.gov While not direct derivatives of 2-amino-6-methyl-N-phenylbenzamide, these findings underscore the role of the amide linkage and aromatic substitutions in modulating antiparasitic potency.
| Compound ID | Modification from Core Structure | Target Organism | Activity (IC₅₀) | Reference |
| 2f | Replacement of methyl and phenyl groups with (6-hydrazinyl-6-oxohexyl) group | Leishmania aethiopica | 0.051 µM | nih.gov |
| Bis(2-aminobenzimidazoles) | Benzimidazole (B57391) core instead of benzamide (B126) | Trypanosoma brucei | Micromolar range | acs.org |
Against Plasmodium falciparum
The 2-aminobenzamide (B116534) framework and its bioisosteres, such as 2-aminobenzimidazoles, are promising scaffolds for antimalarial agents. monash.edunih.gov SAR studies on 2-phenoxybenzamide (B1622244) derivatives revealed that antiplasmodial activity is highly dependent on the substitution pattern of the anilino part of the molecule. nih.gov
For instance, moving an N-Boc piperazinyl substituent on the anilino ring from the meta position to the para position resulted in a significant increase in activity against P. falciparum NF54. The para-substituted derivative (37 ) showed an IC50 of 0.2690 µM, making it the most active in its series, whereas the meta analogue (36 ) was only moderately active with an IC50 of 3.297 µM. nih.gov This highlights a strong positional effect for bulky substituents on the N-phenyl ring.
In the 2-aminobenzimidazole (B67599) series, the presence of a phenol (B47542) moiety is considered crucial for the pharmacophore. monash.edu Electron-donating groups on one of the benzimidazole rings, such as methyl groups at the 5- or 5,6-positions, were found to be preferable for activity. malariaworld.org The most potent compound in one study, possessing a 4,5-dimethyl substituted phenol (3r ), displayed an IC50 value of 6.4 nM against the 3D7 strain of P. falciparum. monash.edu
| Compound ID | Key Structural Features | Target Strain | Activity (IC₅₀) | Reference |
| 37 | 2-phenoxybenzamide with para-N-Boc-piperazinyl on anilino ring | P. falciparum NF54 | 0.2690 µM | nih.gov |
| 36 | 2-phenoxybenzamide with meta-N-Boc-piperazinyl on anilino ring | P. falciparum NF54 | 3.297 µM | nih.gov |
| 3r | 2-aminobenzimidazole with a 4,5-dimethyl substituted phenol | P. falciparum 3D7 | 6.4 nM | monash.edu |
SAR for Antineoplastic and Anticancer Activities
Inhibition of Specific Kinase Targets (e.g., ABL1 kinase)
Derivatives of 2-aminobenzamide and related nitrogen-containing heterocycles like 2-aminobenzimidazoles are recognized for their potential as kinase inhibitors in cancer therapy. rsc.orgresearchgate.net These scaffolds can serve as bioisosteres for ATP, enabling them to bind to the hinge region of kinase active sites. rsc.org
In the development of Aurora kinase inhibitors, 2-aminobenzimidazole was used as a bioisostere for the biaryl urea (B33335) moiety of the known inhibitor SNS-314. This modification resulted in compounds with comparable in vitro and in vivo potency but with improved aqueous solubility. researchgate.net
While specific SAR data for this compound derivatives against ABL1 kinase is not prevalent in the reviewed literature, studies on similar structures targeting other kinases provide transferable insights. For example, in a series of 2-aminobenzothiazole (B30445) derivatives designed as PI3Kα inhibitors, compound 54 emerged as the most potent, with an IC50 of 1.03 nM. nih.gov For Aurora B kinase inhibitors based on a 2-aminobenzothiazole scaffold, a para-substitution on the phenyl ring was found to be beneficial for activity. nih.gov Research on 2-aminobenzamide derivatives as histone deacetylase (HDAC) inhibitors showed that the series demonstrated high selectivity for HDAC1 over HDAC2 and were inactive against HDAC8. nih.gov
| Compound Series | Target Kinase/Enzyme | Key SAR Finding | Reference |
| 2-Aminobenzimidazoles | Aurora Kinase | Act as a bioisostere of biaryl urea, improving solubility while maintaining potency. | researchgate.net |
| 2-Aminobenzothiazoles | Aurora B Kinase | Para-substitution on the phenyl ring enhances inhibitory activity. | nih.gov |
| 2-Aminobenzamides | Histone Deacetylases (HDACs) | Showed selectivity for HDAC1 over HDAC2; inactive against HDAC8. | nih.gov |
SAR for Antiviral Activity (e.g., Enterovirus 71)
The benzimidazole scaffold, structurally related to benzamides, has been a focus for developing antiviral agents. For 2-phenyl-benzimidazole derivatives, SAR studies against Enterovirus 71 (EV-A71) have highlighted the importance of substitutions on the benzimidazole core. nih.gov
Unsubstituted derivatives (1a , 1b ) were found to be more cytotoxic than antiviral. However, the introduction of a single chlorine atom at position 5 (series 2 ) or two fluorine atoms at positions 5 and 6 (series 5 ) led to derivatives with more selective antiviral activity. This indicates that moderate steric hindrance and electron-withdrawing groups on the benzimidazole ring are favorable. Specifically, derivative 2b , which has a chlorine at position 5 and a tert-butyl group on the phenyl ring, showed potent activity against EV-A71 with an EC50 of 3 µM and was able to protect cells from virus-induced cytopathogenicity. nih.gov The more hindered tert-butyl group on the phenyl ring was shown to be beneficial compared to an isopropyl group. nih.gov
| Compound Series | Key Structural Features | Target Virus | Activity (EC₅₀) | Key SAR Finding | Reference |
| 2b | 5-Chloro-2-(4-tert-butylphenyl)-benzimidazole | EV-A71 | 3 µM | A single chlorine on the benzimidazole ring and a bulky alkyl group on the phenyl ring enhance selective antiviral activity. | nih.gov |
| 5b | 5,6-Difluoro-2-(4-tert-butylphenyl)-benzimidazole | EV-A71, PV-1, EV-D68 | Relevant EC₅₀ values | Two fluorine atoms on the benzimidazole ring also confer selective antiviral activity. | nih.gov |
| 1a/1b | Unsubstituted 2-phenyl-benzimidazole | N/A | High cytotoxicity | Lack of substitution on the benzimidazole ring leads to poor selectivity. | nih.gov |
SAR for Antimicrobial Activities
A series of 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial potential. nih.govnih.gov In one study, derivatives were tested against Gram-positive and Gram-negative bacteria as well as several fungal strains. Compound 5 from this series was identified as the most active, showing excellent antifungal activity against Aspergillus fumigatus (more potent than the standard, Clotrimazole) and moderate to good activity against other tested bacteria and fungi. nih.govnih.gov
The antimicrobial activity of amides and amines is often related to the length of alkyl chains. For alkyl amines, compounds with a chain length of 11 to 15 carbons are typically the most active against both Gram-positive and Gram-negative bacteria. nih.gov While amides generally show more limited activity, specific substitutions can significantly enhance their potency. nih.gov For N-benzamide derivatives, certain compounds have demonstrated excellent activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com For example, compound 5a in one study showed significant zones of inhibition against both bacterial strains. nanobioletters.com
| Compound ID/Series | Key Structural Features | Target Organism(s) | Activity | Reference |
| Compound 5 | Specific 2-aminobenzamide derivative (structure not detailed in abstract) | Aspergillus fumigatus & other bacteria/fungi | Excellent antifungal, moderate antibacterial | nih.govnih.gov |
| Compound 5a | N-benzamide derivative | B. subtilis, E. coli | Zone of inhibition: 25mm (B. subtilis), 31mm (E. coli) | nanobioletters.com |
| Alkyl amines | C11-C15 alkyl chain | Gram-positive & Gram-negative bacteria | Most active within the series | nih.gov |
Against Mycobacteria (e.g., Mycobacterium tuberculosis, M. avium, M. kansasii)
SAR studies on benzamide derivatives have identified key structural features that influence their antimycobacterial activity. Research has shown that substitutions on the benzamide core play a crucial role in the potency against Mycobacterium tuberculosis. For instance, the replacement of a morpholine (B109124) group at the C-5 position with a small lipophilic methyl group resulted in a derivative with enhanced activity (IC90 = 0.62 μM) against M. tuberculosis. acs.org Similarly, introducing a thiophene (B33073) substituent at the C-5 position also yielded potent analogs. acs.org
Further investigations into the substitution patterns on the benzamide ring revealed that electron-donating groups at the C-5 position are preferred for activity. Conversely, electron-withdrawing groups, such as fluorine, at the C-3 or C-5 positions tend to decrease the antimycobacterial potency. acs.org The nature of the amide at the C-1 position is also critical; secondary amides, like methyl amides, have been found to be more potent than their primary amide counterparts. acs.org However, bulky substituents on the amide nitrogen are generally not well-tolerated and can lead to a decrease in activity. acs.org
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated as potential antitubercular agents. These compounds have been shown to be potent inhibitors of mycobacterial ATP synthase. mdpi.com SAR studies on this class of compounds indicated that a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, resulted in effective analogs against M. tuberculosis. mdpi.com
**Table 1: SAR of Benzamide Derivatives Against *Mycobacterium tuberculosis***
| Compound/Derivative | Substitution | Activity (IC90) | Key Finding |
|---|---|---|---|
| Dimethyl derivative (31a) | Dimethyl at C-1 amide | 49 μM | Poor activity compared to ethyl amide. acs.org |
| Ethyl amide (31b) | Ethyl at C-1 amide | 0.85 μM | Potent activity, highlighting the importance of the amide substituent. acs.org |
| N-(cyclopropylmethyl)benzamide (31c) | Cyclopropylmethyl at C-1 amide | 6.1 μM | Larger amine derivative is less active. acs.org |
| Isopropyl amide (31f) | Isopropyl at C-1 amide | 19 μM | Less active, suggesting steric hindrance is not tolerated. acs.org |
| 3-Fluoro derivatives (36a-b) | Fluorine at C-3 | 18-19 μM | Significantly lower activity, indicating electron-withdrawing groups are not favorable. acs.org |
| Pyridine core (39a) | Pyridine replacing phenyl ring | 8.5 μM | Investigated to improve lipophilicity and solubility. acs.org |
| Bromine at C-5 (4a) | Bromine at C-5 | 5.5 μM | Similar activity to the morpholine derivative. acs.org |
| Methyl at C-5 (4b) | Methyl at C-5 | 0.62 μM | More active than the morpholine derivative. acs.org |
| Acetyl at C-5 (4c) | Acetyl at C-5 | 3.6 μM | Similar activity to the morpholine derivative with no cytotoxicity. acs.org |
| Thiophene at C-5 (22f) | Thiophene at C-5 | 0.09 μM | Potent activity with high selectivity. acs.org |
Against Fungi (e.g., Trichophyton mentagrophytes)
The antifungal activity of benzothiazole (B30560) derivatives has been explored, with 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB) showing effectiveness against various dermatophytes. researchgate.net In a comparative study, APB demonstrated superior or comparable antifungal activity against Trichophyton strains when compared to 2-mercaptobenzothiazole (B37678) and the standard antifungal drug, clotrimazole (B1669251). researchgate.net Specifically, APB was able to inhibit the growth of three different Trichophyton strains at a concentration of 65 µg/ml. researchgate.net In an in vivo model of experimental dermatophytosis in guinea pigs, a 2.5% APB cream was shown to significantly reduce the dermatophytosis, with its efficacy being comparable to a 1% clotrimazole cream. researchgate.net
Table 2: In Vitro Antifungal Activity of 6-animo-2-n-pentylthiobenzothiazole (APB)
| Fungal Strain | APB MIC (µg/ml) | Key Finding |
|---|---|---|
| Trichophyton mentagrophytes var. interdigitale | 65 | APB was effective against all tested dermatophytes at this concentration. researchgate.net |
| Trichophyton rubrum | 65 | APB was effective against all tested dermatophytes at this concentration. researchgate.net |
| Trichophyton mentagrophytes var. mentagrophytes | 65 | APB was effective against all tested dermatophytes at this concentration. researchgate.net |
Against Bacteria (Antibacterial)
The antibacterial potential of 2-aminobenzamide derivatives has been investigated against a panel of both Gram-positive and Gram-negative bacteria. nih.gov These studies have revealed that the substitution pattern on the benzamide ring significantly influences the antibacterial spectrum and potency. For instance, certain derivatives have shown moderate to good activity against strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.govnanobioletters.com
The formation of intramolecular hydrogen bonds in 2-aminobenzamide derivatives can lead to the generation of tautomeric forms, which may influence their antibacterial activity. nih.gov It has been hypothesized that these tautomeric forms can create "closed pharmacophore sites" that might decrease the antibacterial efficacy. nih.gov
Further studies on other benzamide derivatives have highlighted the importance of specific substitutions for antibacterial activity. For example, a para-hydroxy benzoic acid derivative, compound 5a, exhibited excellent activity against both B. subtilis and E. coli. nanobioletters.com Similarly, compounds 6b and 6c, which are also benzamide derivatives, showed good activity against these bacterial strains. nanobioletters.com
Table 3: Antibacterial Activity of Benzamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 5a | B. subtilis | 25 | 6.25 nanobioletters.com |
| E. coli | 31 | 3.12 nanobioletters.com | |
| 6b | B. subtilis | 24 | 6.25 nanobioletters.com |
| E. coli | 24 | 3.12 nanobioletters.com | |
| 6c | B. subtilis | 24 | 6.25 nanobioletters.com |
| E. coli | 24 | 3.12 nanobioletters.com |
SAR for Enzyme Inhibition
Derivatives of 2-phenoxyacetamide (B1293517) have been synthesized and evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). mdpi.com These studies revealed that most of the synthesized compounds exhibited a higher inhibitory potency against MAO-A compared to MAO-B. mdpi.com The substitution pattern on the benzene (B151609) ring was found to be a key determinant of both potency and selectivity.
The introduction of methyl and methoxy (B1213986) groups on the benzene ring generally increased the inhibitory activity towards MAO-A. mdpi.com Notably, a compound with a para-methoxy group (compound 12) demonstrated the highest selectivity for MAO-A, with a selectivity index (SI) of 245. mdpi.com In contrast, the addition of fluorine or chlorine at the ortho or para positions of the phenyl ring tended to decrease the inhibitory activity against MAO-A. mdpi.com
Further modifications, such as the introduction of amino groups, led to a significant increase in inhibitory potency for both MAO-A and MAO-B. mdpi.com For example, compound 21, which bears a propynylimino moiety, was identified as the most potent inhibitor for both MAO-A and MAO-B, with an IC50 value of 18 nM for MAO-A. mdpi.com The replacement of the 2-oxygen with a 2-sulfur in the phenoxyacetamide scaffold had little effect on the inhibitory potency. mdpi.com
Table 4: MAO Inhibitory Activity of 2-Phenoxyacetamide Derivatives
| Compound | Substitution | IC50 MAO-A (μM) | IC50 MAO-B (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 12 | para-methoxy | - | - | 245 mdpi.com |
| 21 | propynylimino | 0.018 | 0.07 | - |
| 3-6 | ortho/para F or Cl | Decreased activity | - | - |
| 8 | Dimethyl | Significantly lost selectivity | - | - |
Dipeptidyl peptidase-IV (DPP-IV) is a validated target for the management of type 2 diabetes. nih.gov Several classes of compounds, including β-amino amide derivatives, have been investigated as DPP-IV inhibitors. nih.govnih.gov The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn increases insulin (B600854) secretion in a glucose-dependent manner. oatext.com
SAR studies on β-amino amide derivatives have been conducted to understand the structural requirements for potent DPP-IV inhibition. nih.gov These studies have shown that the nature of the substituents on the β-amino amide scaffold plays a crucial role in determining the inhibitory activity. For instance, in a series of β-amino amide containing piperazine (B1678402) derivatives, compound 5m was identified as a potent inhibitor and selected for further evaluation. nih.gov
The active site of DPP-IV has two main pockets, S1 and S2, which accommodate the inhibitor molecules. oatext.com The S1 pocket is primarily hydrophobic, while the S2 pocket has both hydrophobic and charged regions. oatext.com The design of potent DPP-IV inhibitors often involves optimizing the interactions of the inhibitor with these pockets.
Table 5: DPP-IV Inhibitory Activity of β-Amino Amide Derivatives
| Compound | Modification | IC50 (nM) | Key Finding |
|---|---|---|---|
| Sitagliptin | β-homophenylalanine triazolopiperazine | 18 | Marketed DPP-IV inhibitor. oatext.com |
| 2-benzylpiperazine derivative | 2-benzylpiperazine | 19 | Lead compound for further optimization. oatext.com |
| Compound 21 | β-amino amide derivative | 24.9 | Most active compound in the dataset. nih.gov |
| Compound 5m | β-amino amide containing piperazine | - | Selected for further evaluation. nih.gov |
SAR for Anticonvulsant Properties
The search for novel anticonvulsant agents has led to the exploration of various chemical scaffolds, including derivatives of this compound. SAR studies in this area aim to identify the structural features that contribute to anticonvulsant activity while minimizing neurotoxicity.
One area of investigation has focused on isatin-based derivatives. nih.gov A series of these compounds were synthesized and evaluated in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov The results indicated that methoxylated derivatives exhibited significant anti-seizure activity in the MES model. nih.gov Specifically, compounds with a methoxy group at the 2- or 4-position of the phenyl ring also showed potent activity against PTZ-induced seizures. nih.gov
Another class of compounds that has been studied for anticonvulsant properties are phenylmethylenehydantoins (PMHs). nih.gov SAR studies on PMHs revealed that substitutions on the phenyl ring with alkyl, halogeno, trifluoromethyl, and alkoxyl groups resulted in good anticonvulsant activity in the MES assay. nih.gov In contrast, polar groups like nitro, cyano, and hydroxyl were found to be less active or inactive. nih.gov
Table 6: Anticonvulsant Activity of Isatin-Based Derivatives
| Compound | Substitution | MES Activity | PTZ Activity | Neurotoxicity |
|---|---|---|---|---|
| 4j | 2-OCH3 | Significant | Potent | Low |
| 4k | 3-OCH3 | Significant | Inactive | Low |
| 4l | 4-OCH3 | Significant | Potent | High |
| 4e | 2-F | - | - | High |
Influence of Substituent Effects on Biological Activity
The biological activity of 2-amino-N-phenylbenzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These modifications alter the electronic, steric, and lipophilic properties of the molecule, which in turn affects its interaction with biological targets, such as enzymes or receptors. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for eliciting a desired biological response, guiding the design of more potent and selective compounds. In the context of benzamide derivatives, research has demonstrated that even minor structural changes can lead to substantial differences in activity, highlighting the importance of a systematic exploration of substituent effects.
Electronic and Steric Contributions of Substituents
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the charge distribution within the molecule. This can impact the strength of intramolecular hydrogen bonds and the molecule's ability to interact with specific residues in a biological target. For instance, studies on related benzamide series have shown that the introduction of an aromatic 6-hydroxy group can increase lipophilicity by forming an intramolecular hydrogen bond with the amide carbonyl group, effectively masking its polarity. Conversely, a 6-methoxy group can decrease lipophilicity. nih.gov The presence of strongly electron-donating groups may strengthen key chemical bonds within the molecule, provided the groups are not excessively large. nih.gov
In one study on 2-amino-N-phenylbenzamides, the introduction of a chloro substituent, which is an electron-withdrawing group, into position 5 of the benzamide ring was found to improve antimycobacterial activity against Mycobacterium kansasii and other atypical strains compared to the unsubstituted parent compound. researchgate.net This suggests that modifying the electronic properties of the 2-aminobenzamide core is a viable strategy for enhancing potency.
Steric Effects: The size and spatial arrangement of substituents (steric effects) are critical determinants of biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation required for binding to its target. nih.gov This can lead to a decrease or complete loss of activity. For example, research on magnesium aminodiboranates demonstrated that sterically bulky ligands can promote the cleavage of certain bonds by disfavoring their reformation. nih.gov
In the 2-amino-N-phenylbenzamide series, the steric bulk of substituents on the N-phenyl ring has been shown to be a critical factor. For example, the derivative 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was identified as the most active compound against various mycobacterial strains, indicating that a substituent of a specific size and branching at the para-position of the N-phenyl ring is favorable for activity. researchgate.net This highlights the interplay between the substituent's position and its steric bulk in achieving optimal biological effect.
The following table summarizes the effects of selected substituents on the antimycobacterial activity of 2-amino-N-phenylbenzamide derivatives.
| Compound | Substituent (X) | Substituent (R) | Biological Activity (Antimycobacterial) | Reference |
| 1l | Cl | H | Inactive | researchgate.net |
| 1r | Cl | 4-sec-C4H9 | Most active derivative against atypical mycobacterial strains | researchgate.net |
| Parent Compound | H | (Varies) | Less active than 5-chloro substituted derivatives | researchgate.net |
Positional Isomerism and Activity Modulation
Studies on related phenoxybenzamide structures provide clear evidence for the impact of positional isomerism. In a series of compounds designed for antiplasmodial activity, the position of an N-Boc piperazinyl substituent on the N-phenyl ring was a critical determinant of efficacy. mdpi.com
Ortho-substitution: The ortho-substituted derivative showed a notable decrease in activity. mdpi.com
Meta-substitution: Shifting the substituent to the meta position resulted in only moderate activity (PfNF54 IC50 = 3.297 µM). mdpi.com
Para-substitution: The para-substituted analogue demonstrated the highest activity (PfNF54 IC50 = 0.2690 µM) and selectivity of all the tested compounds in that series. mdpi.com
This profound effect of substituent position underscores that for an optimal interaction with the biological target, the substituent must be placed at a specific location on the molecular scaffold. The para position appears to be the most favorable for the piperazinyl-containing side chain in that particular series, suggesting it aligns best with a corresponding pocket or interaction point in the target protein. mdpi.com
Further evidence for the importance of substitution patterns comes from research on other heterocyclic systems, such as substituted benzimidazoles. Systemic variation of substituents around the benzimidazole ring found that substitution at position 6 was particularly effective for developing potent angiotensin II antagonists. nih.gov Similarly, studies on positional isomers of bromo-substituted benzimidazoles confirmed that the location of the bromo group (position 5 vs. 6) influenced the compound's antimicrobial and antitubercular profile. nih.gov
The data from the antiplasmodial phenoxybenzamide study is summarized below, illustrating the dramatic effect of positional isomerism on biological activity.
| Compound | Substituent Position | Antiplasmodial Activity (PfNF54 IC50 in µM) | Selectivity Index (S.I.) | Reference |
| Ortho-analogue | ortho | Lower activity | Lower selectivity | mdpi.com |
| 36 | meta | 3.297 | 37.58 | mdpi.com |
| 37 | para | 0.2690 | 461.0 | mdpi.com |
This table clearly demonstrates that the para-substituted isomer is significantly more potent and selective than its meta and ortho counterparts, highlighting the critical role of positional isomerism in drug design.
Mechanistic Studies of Biological Interactions and Chemical Transformations Involving 2 Amino 6 Methyl N Phenylbenzamide Derivatives
Investigation of Molecular Targets in Biological Systems
DNA Minor Groove Binding and kDNA Disruption in Parasites
Derivatives of N-phenylbenzamide have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis, Chagas disease, and leishmaniasis. nih.govacs.org The primary molecular target for some of these compounds is the kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites. nih.govacs.org
Certain N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolines), are known to be AT-rich DNA minor groove binders. nih.govacs.org There is strong evidence to suggest that these compounds can displace High Mobility Group (HMG)-box-containing proteins, which are essential for the function of kDNA, from their binding sites on the DNA. nih.govacs.org This interaction leads to the disruption of the kDNA network, ultimately causing the death of the parasite. nih.govacs.org
The binding affinity of these derivatives to the DNA minor groove is a key determinant of their antiparasitic activity. For instance, bis(2-aminoimidazolines) and bisarylimidamides bind strongly and selectively to the minor groove of AT-rich DNA. nih.govacs.org In contrast, some related series, such as bis(2-aminobenzimidazoles), exhibit a dual binding mode, involving both minor groove binding and intercalation. nih.govacs.org The different ionization states of these compounds at physiological pH, as indicated by their pKa values, correlate with their DNA binding affinities. nih.govacs.org
While potent against Trypanosoma brucei, some of these derivatives show reduced activity against Leishmania or Trypanosoma cruzi. nih.govsemanticscholar.org This difference in activity is partly attributed to the need for the drug to cross multiple membranes to reach the kDNA within the intracellular amastigotes of Leishmania and T. cruzi. nih.govsemanticscholar.org Consequently, modifications to the chemical structure that lower the pKa can improve membrane permeability and enhance antitrypanosomal activity. nih.govsemanticscholar.org
Table 1: Antiparasitic Activity of an N-Phenylbenzamide Derivative
| Parasite | EC₅₀ (µM) |
|---|---|
| Trypanosoma b. brucei (bloodstream forms) | 0.83 |
| Leishmania donovani (promastigotes) | 4.29 |
| Trypanosoma cruzi | Inactive |
EC₅₀ represents the half-maximal effective concentration.
Interaction with Enzymes and Receptors
The biological activities of 2-amino-N-phenylbenzamide derivatives extend beyond DNA binding and include interactions with various enzymes and receptors. Anthranilamide-based compounds, a class to which 2-amino-6-chloro-N-methylbenzamide belongs, have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, antimalarial, and insecticidal activities. nih.gov
In the context of human health, derivatives of 2-amino-6-methyl-phenol have been investigated as potent inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov These compounds have been shown to effectively prevent the accumulation of lipid peroxides in cells. nih.gov Notably, their mechanism does not appear to involve the modulation of iron homeostasis or the generation pathways of lipid reactive oxygen species (ROS). nih.gov One such derivative, compound 13 , has demonstrated significant in vivo activity, protecting mice from kidney ischemia-reperfusion injury. nih.gov
Furthermore, a series of substituted 2-amino-N-phenylbenzamides and their cyclized products, 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, have been evaluated for their antimycobacterial and antifungal properties. researchgate.net Some of the 2-amino-N-phenylbenzamide derivatives exhibited good activity against Mycobacterium tuberculosis and atypical mycobacteria. researchgate.net The introduction of a chloro substituent at the 5-position of the benzamide (B126) ring was found to enhance antimycobacterial activity. researchgate.net However, the cyclization to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones generally led to a decrease or loss of this activity. researchgate.net A moderate antifungal activity against Trichophyton mentagrophytes was also observed for some of the parent benzamides. researchgate.net
Elucidation of Reaction Mechanisms in Synthetic Pathways
Radical Pathways in Oxidative Cyclizations
The synthesis of quinazolinones from 2-aminobenzamides and methylarenes can proceed through a metal-free, dual benzylic C-H bond amination process. rsc.org Mechanistic studies, including control experiments, have provided insights into the reaction pathway. The observation of a large intermolecular kinetic isotope effect (kH/kD = 6.1) when using toluene (B28343) and its deuterated counterpart (toluene-d8) indicates that the cleavage of the benzylic C-H bond is the rate-determining step. rsc.org
Furthermore, the addition of radical scavengers such as 2,6-di-tert-butyl-4-methylphenol (BHT) or 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to the reaction mixture had a negative impact on the product yield. rsc.org This finding strongly suggests that the reaction proceeds via a free-radical process. rsc.org The proposed mechanism involves a domino reaction mediated by di-tert-butyl peroxide (DTBP), leading to dual oxidative C-N couplings. rsc.org
Role of Solvents and Additives in Reaction Efficiency
The efficiency of synthetic transformations involving 2-amino-N-phenylbenzamide derivatives is significantly influenced by the choice of solvents and additives. In the copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide (B116534), methanol (B129727) can serve as both the C1 source and a green solvent. researchgate.net The presence of a base, such as cesium carbonate (Cs2CO3), is also crucial for this transformation. researchgate.net
In a different approach for the synthesis of quinazolinones, which involves the reaction of 2-aminobenzamides with methylarenes, solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dimethylacetamide (DMA) have been found to be effective. rsc.org These solvents facilitate the annulation reactions that proceed through the cleavage of sp3 C-S or C-N bonds and the formation of new C-N bonds. rsc.org
The synthesis of 2-amino-N'-phenylbenzimidamide derivatives from 2-aminobenzonitrile (B23959) and aromatic amines is catalyzed by aluminum chloride. researchgate.net In the transamidation of N,N-disubstituted amides with primary amines, the use of a strong base like potassium tert-butoxide (tBuOK) has been shown to be highly effective, leading to good to excellent yields of the desired products. researchgate.net
Intermediate Identification and Transformation Pathways
Understanding the intermediates and transformation pathways is key to elucidating reaction mechanisms. In the synthesis of quinazolinones from 2-aminobenzamides and methylarenes, experiments were conducted to determine the likely intermediates. rsc.org It was found that the amino group, rather than the amide group, plays a crucial role in the initial intermolecular amination step. rsc.org The possibility of benzaldehyde (B42025) being a reaction intermediate was ruled out as it was not detected in the reaction mixture. rsc.org
The synthesis of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones from 2-amino-N-phenylbenzamides proceeds through a diazotization step followed by spontaneous cyclization. researchgate.net This transformation pathway highlights how the initial benzamide structure can be converted into a different heterocyclic system.
In a copper-catalyzed oxidative cyclization of 2-amino-N-phenyl benzamide, both quinazoline (B50416) and indazolone derivatives can be formed in a single protocol. researchgate.net This suggests a branching of the transformation pathway, leading to different heterocyclic cores depending on the reaction conditions and the specific substitution pattern of the starting material.
Advanced Research Perspectives and Future Directions for 2 Amino 6 Methyl N Phenylbenzamide
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 2-aminobenzamide (B116534) derivatives has traditionally been approached through various methods, including the acylation of 2-aminobenzamides with appropriate acyl chlorides followed by cyclization, or one-pot syntheses under solvent-free conditions. nih.gov A common starting material for these syntheses is isatoic anhydride (B1165640). nih.gov Conventional methods often involve heating the respective amine with isatoic anhydride in a suitable solvent. nih.gov While effective, these methods can sometimes be improved in terms of efficiency and environmental impact.
Future research in the synthesis of 2-Amino-6-methyl-N-phenylbenzamide and its analogues is geared towards the adoption of greener and more sustainable methodologies. This includes the exploration of microwave-assisted synthesis, which has been shown to be a time-efficient alternative for the preparation of some 2-aminobenzamide derivatives, although yields can be variable depending on the specific compound's thermosensibility. nih.gov The development of catalytic systems, such as the use of iodine in domino reactions, presents another avenue for creating complex quinazoline (B50416) structures from 2-amino-N-phenylbenzamide precursors under oxidative conditions. nih.gov
Furthermore, the principles of green chemistry encourage the use of environmentally benign solvents, with water being an ideal medium. rsc.org Research into tandem reactions in aqueous media for the synthesis of related heterocyclic compounds, such as 2-aminobenzothiazoles, has demonstrated significant rate acceleration and high efficiency. rsc.org Applying similar principles to the synthesis of this compound could lead to more economically and environmentally sustainable production methods. The broader field of o-aminobenzamide synthesis is also seeing advances through C-H activation and functionalization, often utilizing palladium catalysis, which could be adapted for this specific compound. magtech.com.cn
Application of Integrated Experimental and Advanced Computational Approaches
The integration of experimental and computational methods is becoming increasingly crucial in modern chemical research. For compounds like this compound, computational studies can provide valuable insights into their electronic structure, potential biological targets, and structure-activity relationships (SAR).
Computational approaches, such as Density Functional Theory (DFT), can be employed to rationalize the antioxidative potential of related benzamide (B126) derivatives by analyzing the stability of radical species formed. nih.govresearchgate.net For instance, in studies of benzimidazole (B57391)/benzothiazole-2-carboxamides, DFT calculations have helped to explain the observed antioxidant activities. nih.govresearchgate.net Similar computational investigations could predict the reactivity and potential antioxidant properties of this compound.
Molecular docking studies are another powerful tool to predict the binding affinity and mode of interaction of a ligand with a biological target. nih.gov For example, in the design of new anticancer agents based on the N-phenylbenzamide scaffold, docking studies have been used to understand interactions with target proteins like ABL1 kinase. nih.gov Such in silico screening can prioritize derivatives of this compound for synthesis and biological evaluation, thereby streamlining the drug discovery process. The combination of these computational predictions with experimental validation is a powerful strategy for accelerating the development of new therapeutic agents.
Rational Design of Derivatives with Tunable Specific Activities
The rational design of derivatives is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The 2-amino-N-phenylbenzamide scaffold has been identified as a promising starting point for the development of new therapeutic agents, with studies revealing that structural modifications can significantly impact biological activity. researchgate.net
A key study on a series of substituted 2-amino-N-phenylbenzamides demonstrated their potential as antimycobacterial and antifungal agents. researchgate.net The research highlighted that the introduction of a chloro substituent at the 5-position of the 2-aminobenzoyl moiety generally improved antimycobacterial activity against various Mycobacterium strains. researchgate.net For instance, several 5-chloro derivatives exhibited greater potency against atypical mycobacteria than the standard drug isoniazid. researchgate.net The antifungal activity was found to be moderate, with some derivatives showing activity against Trichophyton mentagrophytes. researchgate.net
These findings provide a clear rationale for the design of new derivatives of this compound. By strategically introducing different substituents at various positions on both the benzamide and the N-phenyl rings, it is possible to tune the specific activities of the resulting compounds. The data from such studies can be used to build robust structure-activity relationships (SAR), guiding the synthesis of more potent and selective agents.
Table 1: Antimycobacterial Activity of Selected 2-Amino-N-phenylbenzamide Derivatives
| Compound | Substituent (X) | Substituent (R) | M. tuberculosis (MIC, µg/mL) | M. avium (MIC, µg/mL) | M. kansasii (MIC, µg/mL) |
| 1l | Cl | H | >100 | >100 | >100 |
| 1m | Cl | 4-F | 50 | 50 | 50 |
| 1n | Cl | 4-Cl | 25 | 25 | 25 |
| 1o | Cl | 4-Br | 25 | 25 | 25 |
| 1p | Cl | 4-I | 50 | 50 | 50 |
| 1q | Cl | 4-CH3 | 50 | 50 | 50 |
| 1r | Cl | 4-sec-C4H9 | 12.5 | 12.5 | 12.5 |
| 1s | Cl | 3,4-Cl2 | 25 | 25 | 25 |
| 1t | Cl | 3-CF3 | 50 | 50 | 50 |
Data sourced from Kubicova et al. (2000). researchgate.net
Table 2: Antifungal Activity of Selected 2-Amino-N-phenylbenzamide Derivatives
| Compound | Substituent (X) | Substituent (R) | T. mentagrophytes (MIC, µg/mL) |
| 1a | H | H | >100 |
| 1b | H | 4-F | 50 |
| 1c | H | 4-Cl | 50 |
| 1d | H | 4-Br | 50 |
| 1e | H | 4-I | 25 |
| 1f | H | 4-CH3 | 50 |
| 1g | H | 4-C2H5 | 50 |
Data sourced from Kubicova et al. (2000). researchgate.net
Interdisciplinary Research Integrating Chemical Biology and Material Science Applications
The versatility of the benzamide scaffold extends beyond medicinal chemistry into the realm of material science. The unique electronic and structural properties of aromatic amides make them interesting candidates for a variety of applications, representing a fertile ground for interdisciplinary research.
Molecular Rectifiers: The concept of a molecular rectifier, a single molecule that can function as a diode, was proposed decades ago and remains an active area of research in molecular electronics. wikipedia.orggoogle.com Such devices typically consist of a donor-sigma-acceptor structure, where electron flow is favored in one direction. wikipedia.org The this compound molecule, with its electron-donating amino group and the potential for modification with electron-withdrawing groups, possesses the fundamental components that could be explored for rectification properties. Future research could involve synthesizing derivatives with tailored donor-acceptor strengths and studying their current-voltage characteristics in single-molecule junctions.
Corrosion Inhibitors: Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are known to be effective corrosion inhibitors for various metals. researchgate.netyoutube.comyoutube.com These molecules can adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. youtube.commocedes.org Amines and their derivatives are a well-established class of corrosion inhibitors. youtube.com Given the presence of both an amino group and an amide linkage, this compound and its derivatives are promising candidates for investigation as corrosion inhibitors. Future studies could involve evaluating their performance in protecting metals like steel in acidic or saline environments through electrochemical techniques and surface analysis. researchgate.net The use of "green" corrosion inhibitors derived from readily available and non-toxic starting materials is a growing trend, and aminobenzamides fit well within this paradigm. nih.gov
Development of Prodrug Strategies and Targeted Delivery Mechanisms
For a compound to be an effective therapeutic agent, it must not only be potent but also possess favorable pharmacokinetic properties, such as good solubility and the ability to reach its target site in the body. Prodrug strategies and targeted delivery mechanisms are two key approaches to address these challenges.
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. nih.gov This approach can be used to improve solubility, increase bioavailability, and enhance targeting. For compounds containing an amino group, such as this compound, the amino group can be derivatized to form a prodrug. For example, conjugation with amino acids can significantly improve water solubility and may facilitate transport into cells via amino acid transporters. nih.gov Research on 2-(4-aminophenyl)benzothiazoles has shown that creating amino acid prodrugs can overcome limitations in solubility and formulation. nih.gov Similar strategies could be applied to this compound to enhance its drug-like properties.
Targeted Delivery Mechanisms: Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. wikipedia.orggoogle.com This is often achieved by attaching the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor, or by encapsulating it in a nanocarrier. As many benzamide derivatives have been investigated as kinase inhibitors, targeted delivery systems developed for this class of drugs could be relevant for this compound. nih.gov For instance, if a specific kinase is identified as a target, the compound could be incorporated into a delivery system that specifically targets cells overexpressing that kinase. google.com Future research could focus on identifying the specific biological targets of this compound and its derivatives, which would then inform the design of appropriate targeted delivery strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-6-methyl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, α-bromoketones/esters reacted with aniline derivatives in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) yield benzamide analogs. Stirring at room temperature for 8 hours followed by precipitation in water and recrystallization from ethanol is a common protocol . Variations in reducing agents (e.g., sodium borohydride vs. catalytic hydrogenation) and reaction pH significantly affect intermediate stability and final product purity. Yield optimization requires systematic screening of molar ratios and solvent systems .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation. Crystals grown via slow evaporation in ethanol or DMF/water mixtures are mounted on diffractometers. Key parameters include resolving disorder in the methyl or phenyl groups and refining anisotropic displacement parameters. For accurate bond-length analysis, high-resolution data (≤ 0.8 Å) and low R-factor values (< 0.05) are critical. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate hydrogen-bonding networks .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact. Waste containing chlorinated byproducts (e.g., from dichlorophenyl intermediates) must be segregated and treated by certified waste management services. Analytical techniques like HPLC or GC-MS should monitor degradation products. Safety data sheets (SDS) for analogous compounds recommend hazard codes H303/H313/H333 (ingestion, skin contact, inhalation risks) .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) optimize molecular geometry and predict electronic properties. QSPR models correlate substituent effects (e.g., methyl or trifluoromethyl groups) with solubility or logP values. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like enzymes, guiding structure-activity relationship (SAR) analyses .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies between NMR, IR, and mass spectra often arise from tautomerism or polymorphism. For example, the amide proton (NH) in ¹H NMR may split due to slow exchange in DMSO-d6. High-resolution mass spectrometry (HRMS) and variable-temperature NMR experiments distinguish between conformational isomers. Cross-validation with X-ray data is critical for ambiguous cases .
Q. How can high-throughput crystallography pipelines improve the study of benzamide derivatives?
- Methodological Answer : Automated platforms (e.g., SHELXC/D/E) enable rapid phasing and refinement of small-molecule crystals. For twinned or low-resolution data, iterative refinement with partial occupancy models and twin-law validation (e.g., using PLATON) enhances accuracy. High-throughput screening of co-crystals with metal ions or co-formers (e.g., carboxylic acids) can reveal novel supramolecular architectures .
Q. What bioassay designs are effective for evaluating the biological activity of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) quantify IC50 values against targets like kinases or proteases. For antimicrobial testing, microdilution methods (MIC/MBC) in 96-well plates assess growth inhibition. In vivo models (e.g., Trypanosoma brucei infections) require dose-response studies with pharmacokinetic profiling (e.g., LC-MS/MS for bioavailability) .
Data Analysis and Optimization
Q. How do reaction byproducts impact the pharmacological profile of this compound, and how can they be minimized?
- Methodological Answer : Side products like hydroxylated or dimerized derivatives may arise from oxidative conditions. LC-MS/MS with electrospray ionization (ESI) identifies impurities at trace levels (< 0.1%). Optimizing reaction time, temperature, and catalyst loading (e.g., palladium for cross-coupling) reduces byproduct formation. Accelerated stability studies (40°C/75% RH) assess degradation pathways .
Q. What advanced statistical methods are suitable for analyzing structure-activity data in benzamide derivatives?
- Methodological Answer : Multivariate regression (PLS or PCA) correlates substituent descriptors (e.g., Hammett σ, π parameters) with bioactivity. Machine learning models (random forests, neural networks) trained on datasets ≥ 100 compounds predict novel analogs. Cross-validation (k-fold) and external test sets ensure model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
